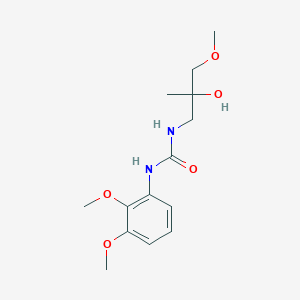
2,5-Dichlorophenyl 2-ethoxyethylsulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorophenyl 2-ethoxyethylsulfide, commonly known as DCES, is a chemical compound that has been extensively studied for its potential use as a chemical warfare agent. DCES belongs to the family of vesicant agents, which cause blistering and tissue damage upon exposure. Despite its harmful effects, DCES has also found applications in scientific research due to its unique properties.
Wirkmechanismus
DCES is a potent alkylating agent that can react with nucleophilic sites on DNA, proteins, and other biomolecules. DCES can form covalent bonds with thiol groups on proteins, leading to protein denaturation and dysfunction. DCES can also cause DNA damage through the formation of adducts and cross-links. The cellular response to DCES exposure involves the activation of DNA repair pathways, oxidative stress response, and inflammation.
Biochemical and Physiological Effects:
DCES exposure can cause skin blistering, eye irritation, respiratory distress, and systemic toxicity. DCES can induce oxidative stress, leading to lipid peroxidation, protein oxidation, and DNA damage. DCES can also affect the immune system by altering cytokine production and lymphocyte function. DCES exposure can lead to long-term health effects, including cancer, immunosuppression, and reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DCES has several advantages as a research tool, including its ability to induce DNA damage, oxidative stress, and inflammation in a dose-dependent manner. DCES can be used to study the effects of vesicant agents on different cell types and tissues. However, DCES also has limitations, including its high toxicity and potential for environmental contamination. DCES requires careful handling and disposal, and its use should be restricted to well-equipped laboratories with appropriate safety measures.
Zukünftige Richtungen
There are several future directions for DCES research, including the development of more effective countermeasures against chemical warfare agents, the identification of biomarkers for DCES exposure, and the investigation of DCES-induced epigenetic changes. DCES can also be used to study the role of oxidative stress and inflammation in disease pathogenesis and to develop novel therapeutic strategies. Furthermore, DCES can be used to investigate the effects of environmental pollutants on biological systems and to assess the risks associated with chemical exposure.
Synthesemethoden
DCES can be synthesized through a two-step process involving the reaction of 2,5-dichlorophenol with ethylene oxide to form 2,5-dichlorophenyl 2-hydroxyethyl ether, which is then reacted with thionyl chloride to form DCES. The purity of DCES can be improved through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
DCES has been used in scientific research as a tool to study the effects of vesicant agents on biological systems. DCES can induce DNA damage, oxidative stress, and inflammation in cells and tissues. Studies have shown that DCES can also affect the immune system and alter gene expression. DCES has been used to investigate the mechanisms of action of vesicant agents and to develop countermeasures against chemical warfare agents.
Eigenschaften
IUPAC Name |
1,4-dichloro-2-(2-ethoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2OS/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLQQPLOGKTDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2392123.png)





![N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2392135.png)

![(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2392138.png)

